molecular formula C11H16ClNO2 B3102830 Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride CAS No. 142682-69-7

Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride

Cat. No.: B3102830
CAS No.: 142682-69-7
M. Wt: 229.7 g/mol
InChI Key: RIWULEHPCFUINV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride is a white crystalline powder that is soluble in water and other polar solvents. It serves as an intermediate compound in the synthesis of various pharmaceuticals, including sedatives, analgesics, anxiolytics, and hypnotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(2-methoxyphenyl)ethanoate with an appropriate amine under acidic conditions to form the imidate. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is precipitated out as the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride is used in a variety of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including sedatives, analgesics, anxiolytics, and hypnotics.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methoxyphenyl)ethanoate
  • Ethyl 2-(2-methoxyphenyl)ethanimidate
  • 2-(2-Methoxyphenyl)ethanamine

Uniqueness

Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of a wide range of pharmaceuticals. Its solubility in polar solvents and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWULEHPCFUINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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